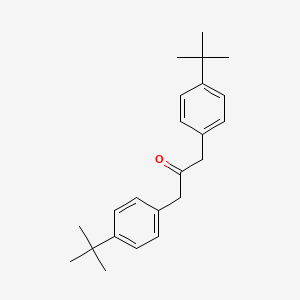

1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

Description

Significance and Research Context of Bis-Arylated Ketone Architectures

Bis-arylated ketone architectures represent a broad and significant class of chemical structures. These compounds, characterized by a central ketone group linked to two aryl (aromatic ring) systems, are pivotal in various scientific domains. In medicinal chemistry, for instance, certain bis-aryl-α,β-unsaturated ketones are explored for a wide range of biological activities. acs.org

These architectures are valuable because their properties can be finely tuned by modifying the aryl groups. Substituents on the aromatic rings can alter the electronic properties, solubility, and steric profile of the molecule, making them adaptable for different applications. Beyond medicinal uses, these chemical frameworks have been investigated for their photo-crosslinking properties, suggesting potential applications as UV filters. acs.org The synthesis of symmetrical bis-arylated ketones is often achieved through straightforward and well-established chemical reactions like the Aldol (B89426) condensation, which involves the carbon-carbon bond formation between two carbonyl compounds. acs.org

Molecular Architecture and Stereoelectronic Features of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

The molecular architecture of this compound is key to its function and reactivity. Its structure consists of a propan-2-one backbone connected to two para-substituted tert-butylphenyl groups. The molecular formula is C₂₃H₃₀O, and it has a molecular weight of approximately 322.48 g/mol . nih.gov

Key Architectural Features:

Ketone Group: The central carbonyl (C=O) group is a key reactive site, capable of undergoing reactions like reduction to an alcohol or oxidation.

Aryl Groups: The two phenyl rings contribute to the molecule's rigidity and provide sites for potential aromatic substitution reactions.

tert-Butyl Substituents: The bulky tert-butyl groups at the para-position of each phenyl ring are a defining feature. They provide significant steric hindrance, which can influence how the molecule interacts with other reagents and how it packs in the solid state. This steric bulk also enhances the compound's solubility in nonpolar organic solvents.

Stereoelectronic features arise from the interplay between the spatial arrangement of atoms (steric effects) and the distribution of electrons (electronic effects). In this molecule, the electron-donating nature of the tert-butyl groups can influence the reactivity of the phenyl rings in electrophilic aromatic substitution reactions. The large size of these groups can also dictate the conformational preferences of the molecule, affecting the orientation of the phenyl rings relative to the central ketone unit.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₃₀O |

| Molecular Weight | 322.48 g/mol nih.gov |

| CAS Number | 64321-35-3 bldpharm.com |

| Appearance | Solid |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

Evolution of Academic Inquiry and Research Trajectories

The study of compounds like this compound is rooted in the fundamental principles of organic synthesis. The most common method for its preparation is the Aldol condensation, a classic carbon-carbon bond-forming reaction, reacting 4-tert-butylbenzaldehyde (B1265539) with acetone (B3395972) using a base like sodium hydroxide (B78521).

Initial academic interest in such molecules was likely focused on their synthesis and basic characterization. However, research trajectories have since expanded, driven by the unique properties imparted by the bulky tert-butyl groups.

Current and Future Research Directions:

Organic Synthesis: The compound serves as an important intermediate for creating more complex molecules. For example, a related compound, 1,3-bis(4-tert-butylphenyl)-4-nitrobutan-1-one, is used to synthesize pyrrole (B145914) derivatives. nih.gov

Materials Science: The steric profile of the tert-butyl groups makes this ketone and its derivatives suitable for applications where control over molecular packing is crucial. The stability and solubility characteristics are advantageous in the development of new organic materials.

Supramolecular Chemistry: The phenyl rings can participate in π-π stacking interactions, a phenomenon observed in related ruthenium complexes, leading to the formation of dimers and other aggregates in the solid state and in solution. rsc.org

Derivative Synthesis: Future research may focus on creating hybrid derivatives that combine the stabilizing effect of the tert-butyl groups with other functional groups to achieve tailored reactivity or specific electronic properties for applications in fields like organic electronics.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-tert-butylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O/c1-22(2,3)19-11-7-17(8-12-19)15-21(24)16-18-9-13-20(14-10-18)23(4,5)6/h7-14H,15-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZBPRYVJCHAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 1,3 Bis 4 Tert Butyl Phenyl Propan 2 One

Chemical Transformations of the Ketone Moiety

The carbonyl group in 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one is the primary site for chemical reactions, undergoing both oxidation and reduction to yield a variety of derivatives.

Oxidative Processes and Resultant Product Classes

The oxidation of this compound can proceed via different pathways depending on the oxidizing agent and reaction conditions, potentially leading to the formation of carboxylic acids and smaller ketone fragments through oxidative cleavage.

Under strong oxidizing conditions, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. youtube.comchemistrysteps.com The oxidation of a non-enolizable ketone like this compound is generally resistant to oxidation under mild conditions. However, forcing conditions, such as treatment with hot, concentrated potassium permanganate, can lead to the cleavage of the C-C bonds flanking the carbonyl group. This oxidative cleavage would be expected to yield 4-tert-butylbenzoic acid as the primary product from both sides of the ketone.

In a hypothetical oxidative cleavage reaction, the central carbonyl carbon would be lost, and the two benzylidene fragments would be oxidized to the corresponding carboxylic acids.

Hypothetical Oxidative Cleavage Products

| Starting Material | Oxidizing Agent | Expected Major Product |

|---|---|---|

| This compound | Potassium Permanganate (hot, concentrated) | 4-tert-butylbenzoic acid |

Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, KMnO₄ is capable of cleaving ketones, particularly under vigorous conditions such as high temperatures and acidic or basic solutions. youtube.comvaia.com The reaction proceeds via the formation of a manganese-containing intermediate, which then decomposes to break the carbon-carbon bonds. youtube.com For this compound, the expected outcome of a forceful oxidation with KMnO₄ would be the cleavage of the bonds between the carbonyl carbon and the adjacent methylene (B1212753) groups, leading to the formation of 4-tert-butylbenzoic acid. vaia.com

Chromium Trioxide (CrO₃): Chromium trioxide, often used in the form of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), is a strong oxidizing agent. lumenlearning.comorganic-chemistry.orgsaskoer.ca While it is primarily used for the oxidation of alcohols to carbonyl compounds, it can also oxidize other functional groups. lumenlearning.comyoutube.com Ketones are generally stable to chromic acid oxidation. lumenlearning.com However, under certain conditions, chromium-based reagents can effect the oxidation of benzylic positions. lumenlearning.comorganic-chemistry.org In the case of this compound, direct oxidation of the ketone is unlikely. Instead, if the ketone were first reduced to the corresponding secondary alcohol, 1,3-Bis(4-(tert-butyl)phenyl)propan-2-ol, subsequent oxidation with chromium trioxide would regenerate the starting ketone. youtube.com

Efficacy and Selectivity Comparison

| Oxidizing Agent | Selectivity for Ketone Cleavage | Efficacy | Typical Conditions |

|---|---|---|---|

| Potassium Permanganate | Can cleave C-C bonds adjacent to carbonyl | High under forcing conditions | Hot, acidic or basic solution |

| Chromium Trioxide | Generally does not cleave ketones | Primarily for alcohol oxidation | Acidic solution (e.g., Jones reagent) |

Reductive Pathways to Alcohol Derivatives

The reduction of the ketone moiety in this compound affords the corresponding secondary alcohol, 1,3-Bis(4-(tert-butyl)phenyl)propan-2-ol. This transformation can be readily achieved using standard metal hydride reducing agents.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. chemistrysteps.comharvard.edu The reaction of this compound with sodium borohydride in a protic solvent like methanol (B129727) or ethanol (B145695) would cleanly yield 1,3-Bis(4-(tert-butyl)phenyl)propan-2-ol. chemistrysteps.comrsc.org

Lithium Aluminum Hydride (LiAlH₄): As a much stronger reducing agent than sodium borohydride, LiAlH₄ also readily reduces ketones to alcohols. chemistrysteps.comyoutube.com The reaction is typically carried out in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. harvard.eduyoutube.com LiAlH₄ would effectively convert this compound to 1,3-Bis(4-(tert-butyl)phenyl)propan-2-ol. chemistrysteps.com

Comparison of Reducing Agents

| Reducing Agent | Reactivity | Solvents | Workup |

|---|---|---|---|

| Sodium Borohydride | Mild, selective for aldehydes/ketones | Protic (e.g., MeOH, EtOH) | Often simple dilution/extraction |

| Lithium Aluminum Hydride | Strong, reduces a wider range of functional groups | Aprotic (e.g., Et₂O, THF) | Careful aqueous workup required |

The reduction of the prochiral ketone this compound results in the formation of a new stereocenter at the C-2 position, leading to the alcohol product, 1,3-Bis(4-(tert-butyl)phenyl)propan-2-ol. As the starting material is achiral, the product of this reduction will be a racemic mixture of the (R)- and (S)-enantiomers if no chiral influence is present. chemistrysteps.com

The stereochemical outcome of the reduction of ketones is often governed by steric effects, as dictated by Cram's rule or the Felkin-Anh model, particularly when a chiral center is already present in the molecule. In the case of this compound, the two large 4-tert-butylbenzyl groups create a sterically hindered environment around the carbonyl. The approach of the hydride reagent (from either NaBH₄ or LiAlH₄) to the carbonyl carbon can be influenced by these bulky substituents. researchgate.net However, since the two substituents are identical, there is no inherent facial bias, and the hydride attack is equally likely from either face of the planar carbonyl group, resulting in a racemic mixture.

For a diastereoselective reduction to occur, there would need to be a pre-existing stereocenter in the molecule or the use of a chiral reducing agent. In the absence of such factors, the reduction of this compound is expected to be non-stereoselective, yielding an equal mixture of the two possible enantiomers of the alcohol product.

Condensation and Nucleophilic Addition Reactions

This compound possesses a reactive ketone group and α-hydrogens, making it a substrate for various condensation and nucleophilic addition reactions. One of the primary synthetic routes to this compound involves a base-catalyzed aldol (B89426) condensation reaction between 4-tert-butylbenzaldehyde (B1265539) and acetone (B3395972). This reaction highlights the susceptibility of the ketone's α-protons to deprotonation, forming an enolate that can then act as a nucleophile.

The carbonyl group itself is a site for nucleophilic attack. While specific studies on this compound are limited, analogous α,β-unsaturated carbonyl compounds readily undergo conjugate or 1,4-nucleophilic additions. wikipedia.orglibretexts.org In such reactions, nucleophiles add to the β-carbon of the conjugated system. wikipedia.org Common nucleophiles that participate in these types of additions include amines, thiols, cyanides, and organocuprates (Gilman reagents). libretexts.org For instance, the reaction of a conjugated carbonyl with a secondary amine results in a 3-aminocarbonyl compound. wikipedia.org The outcome between a direct (1,2) or conjugate (1,4) addition often depends on the nature of the nucleophile; strong bases tend to favor irreversible 1,2-addition, whereas weaker bases allow for a thermodynamically controlled, reversible 1,2-addition, often leading to the more stable 1,4-addition product. libretexts.org

Furthermore, compounds with similar structural motifs, like 1,3-diphenyl-2-propen-1-ones (chalcones), react with various nucleophiles such as hydroxylamine (B1172632) and guanidine (B92328) to form heterocyclic structures like isoxazoles and dihydropyrimidines, respectively. pjsir.org These reactions proceed through nucleophilic addition to the carbonyl group or via conjugate addition, followed by cyclization. pjsir.org

Aromatic Ring Functionalization

The two 4-tert-butylphenyl rings in the structure provide sites for aromatic functionalization, primarily through electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com The introduction of substituents onto the benzene (B151609) rings of this compound is governed by the directing effects and steric properties of the existing groups. The tert-butyl group and the propan-2-one bridge both influence where incoming electrophiles will add to the aromatic rings. numberanalytics.comstackexchange.com

The tert-butyl group is classified as an activating, ortho-, para-directing substituent in electrophilic aromatic substitution. stackexchange.comlibretexts.org This directing ability stems from two main electronic effects: induction and hyperconjugation. Inductively, the sp3-hybridized alkyl carbon donates electron density to the sp2-hybridized aromatic carbon, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. stackexchange.com While carbon-carbon hyperconjugation is a smaller effect, it also contributes to stabilizing the intermediate by delocalizing the positive charge. stackexchange.com

Despite its electronic preference for ortho and para positions, the most significant factor controlling the regiochemistry in tert-butyl substituted systems is sterics. numberanalytics.comucalgary.ca The large size of the tert-butyl group severely hinders the approach of an electrophile to the ortho positions (the carbons adjacent to the tert-butyl group). numberanalytics.comucalgary.ca This steric hindrance makes substitution at the para position (the carbon opposite the tert-butyl group) much more favorable. ucalgary.ca

In the case of this compound, the tert-butyl group already occupies the para position relative to the propan-2-one bridge. Therefore, any electrophilic substitution on the aromatic rings will be directed to the positions ortho to the propan-2-one bridge (and meta to the tert-butyl group). The large tert-butyl group exerts steric hindrance that can influence the accessibility of these positions. numberanalytics.com

The table below illustrates the typical product distribution in the nitration of various substituted benzenes, highlighting the influence of steric bulk.

| Starting Material | Ortho Product (%) | Meta Product (%) | Para Product (%) |

| Toluene | 58.5 | 4.5 | 37 |

| tert-Butylbenzene | 16 | 8 | 75 |

| Chlorobenzene | 30 | 1 | 69 |

| Data derived from studies on nitration reactions, demonstrating how the bulky tert-butyl group disfavors ortho substitution compared to the smaller methyl group in toluene, leading to a higher proportion of the para product. libretexts.org |

Beyond standard electrophilic substitutions, the aromatic rings can potentially undergo other transformations. For example, derivatives of this compound could be synthesized for applications in materials science, such as the creation of polymers or ligands for metal complexes where the tert-butylphenyl groups contribute to solubility and specific packing arrangements. rsc.orgrsc.org

Electrophilic Aromatic Substitution Reactions

Elucidation of Reaction Mechanisms

Understanding the step-by-step pathways of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthesis.

The synthesis of this compound is often achieved via a double aldol condensation. The general mechanism for a base-catalyzed aldol condensation proceeds through several key steps:

Enolate Formation: A base (like hydroxide) removes an acidic α-hydrogen from the ketone (acetone in this case), forming a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (4-tert-butylbenzaldehyde). This forms an alkoxide intermediate.

Protonation: The alkoxide is protonated by a proton source (typically water, formed in the first step), yielding a β-hydroxy ketone (the aldol addition product).

Dehydration: Under the reaction conditions (often with heating), the β-hydroxy ketone readily dehydrates. A base removes a proton from the α-carbon, leading to the elimination of the hydroxyl group and the formation of a stable, conjugated α,β-unsaturated ketone.

This process occurs twice to attach the two 4-tert-butylphenyl groups to the acetone core. Mechanistic studies on similar aldol reactions, sometimes catalyzed by enzymes or organocatalysts like proline, confirm the central role of an enol or enolate intermediate. core.ac.uknih.gov Computational studies using Density Functional Theory (DFT) on related systems have helped to map the energy profiles of these reactions, identifying transition states and stable intermediates, and confirming that the initial deprotonation is a key step in the catalytic cycle. core.ac.uk

The table below outlines the fundamental steps in a generalized base-catalyzed aldol condensation.

| Step | Description | Intermediate/Product |

| 1 | Enolate Formation | The base removes an α-proton from the ketone to form a nucleophilic enolate. |

| 2 | Nucleophilic Attack | The enolate attacks the carbonyl carbon of the aldehyde. |

| 3 | Protonation | The resulting alkoxide intermediate is protonated to form a β-hydroxy carbonyl compound. |

| 4 | Dehydration | The β-hydroxy carbonyl compound eliminates a water molecule to form an α,β-unsaturated carbonyl compound. |

| This table describes the generally accepted mechanism for the base-catalyzed aldol condensation, the key reaction for synthesizing the title compound and related structures. |

Influence of Steric Environment on Reaction Kinetics and Thermodynamics

The reactivity of this compound is significantly governed by the steric bulk of the two tert-butyl groups positioned at the para-position of the phenyl rings. This steric hindrance plays a crucial role in dictating the kinetics and thermodynamics of reactions involving the ketone and its derivatives.

The large spatial footprint of the tert-butyl groups can impede the approach of nucleophiles or other reactants to the reactive centers of the molecule, namely the carbonyl carbon and the α-carbons. libretexts.orgchemistrysteps.com This phenomenon, known as steric hindrance, can lead to a decrease in reaction rates compared to analogous compounds lacking these bulky substituents, such as 1,3-diphenylpropan-2-one. For instance, in reactions requiring nucleophilic attack at the carbonyl carbon, the bulky tert-butylphenyl groups can shield the electrophilic center, necessitating more forcing reaction conditions or leading to slower reaction kinetics. chemistrysteps.com

The steric environment also influences the stability of transition states. In reactions that proceed through a sterically crowded transition state, the presence of the tert-butyl groups can raise the activation energy, thereby slowing down the reaction. masterorganicchemistry.com Conversely, in cases where steric strain is relieved in the transition state, the reaction may be accelerated.

The table below summarizes the anticipated effects of the tert-butyl groups on various reaction parameters.

| Reaction Parameter | Influence of tert-Butyl Groups | Rationale |

|---|---|---|

| Reaction Rate (Kinetics) | Generally Decreased | Steric hindrance impedes the approach of reactants to the electrophilic carbonyl carbon and α-carbons. libretexts.org |

| Activation Energy (Ea) | Generally Increased | Formation of sterically crowded transition states is energetically less favorable. masterorganicchemistry.com |

| Reaction Equilibrium (Thermodynamics) | Shifts to Favor Less Sterically Hindered Products | The system tends to adopt a configuration that minimizes steric strain in the final products. |

| Regioselectivity | Can be Enhanced | In reactions with multiple potential sites of attack, the less sterically hindered site is preferentially targeted. |

Complex Reaction Sequences Involving the Compound (e.g., Favorskii-type rearrangements, sulfonium-mediated ring-closure)

The structure of this compound allows for its participation in several complex reaction sequences, leading to the formation of intricate molecular architectures.

Favorskii-type Rearrangements:

A prominent example is the Favorskii rearrangement, which occurs with α-halo derivatives of this compound. wikipedia.org This rearrangement typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. The generally accepted mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com

For an α-chloro derivative of the title compound, the reaction sequence is initiated by the abstraction of an α-proton by a base, forming an enolate. This is followed by an intramolecular nucleophilic attack, displacing the chloride ion to form a highly strained bicyclic cyclopropanone intermediate. Subsequent attack of a nucleophile (such as a hydroxide (B78521) or alkoxide ion) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring. This ring-opening is regioselective, driven by the formation of the more stable carbanion. The resulting carbanion is then protonated to afford the final rearranged product. The bulky tert-butylphenyl groups are expected to influence the stability of the intermediate carbanion and thus direct the regiochemical outcome of the ring-opening step.

The key steps of a plausible Favorskii rearrangement are outlined in the table below.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Deprotonation of the α-carbon of the corresponding α-halo ketone by a base. | Enolate |

| 2 | Intramolecular nucleophilic substitution to form a cyclopropanone. youtube.com | Bicyclic cyclopropanone |

| 3 | Nucleophilic attack on the cyclopropanone carbonyl carbon. | Tetrahedral intermediate |

| 4 | Ring-opening to form a stable carbanion. | Carbanion |

| 5 | Protonation to yield the final rearranged product. | Carboxylic acid or derivative |

Sulfonium-Mediated Ring-Closure:

Another complex reaction sequence involves the use of sulfonium (B1226848) salts for ring-closure reactions. Starting from this compound, it is conceivable to generate a sulfonium ylide, which can then undergo intramolecular reactions. For example, reaction of the ketone with a suitable sulfur ylide could lead to the formation of an epoxide.

Alternatively, the ketone can be converted into a derivative containing a leaving group, which can then be displaced by a sulfur nucleophile to form a sulfonium salt. Subsequent treatment with a base would generate a sulfonium ylide that could undergo a libretexts.orgvaia.com-sigmatropic rearrangement or other intramolecular cyclization pathways to form novel heterocyclic structures. The steric bulk of the tert-butylphenyl groups would be expected to play a significant role in the stereochemical outcome of such rearrangements.

Advanced Applications and Role As a Synthetic Intermediate in Diverse Fields

Applications in Materials Science Research

The unique structural attributes of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one and its derivatives have made them subjects of interest in materials science, particularly in the realm of organic electronics. The incorporation of the bulky tert-butylphenyl moieties can significantly influence the properties of polymers, making them suitable for applications such as organic field-effect transistors (OFETs).

Development and Performance Enhancement of Organic Field-Effect Transistors (OFETs)

While direct application of this compound in OFETs is not extensively documented, research on structurally similar compounds highlights the potential of this molecular framework. For instance, copolymers based on a (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane backbone, which shares the tert-butylphenyl feature, have been synthesized and successfully employed in flexible OFETs. These devices have demonstrated stable performance in ambient conditions with notable charge carrier mobilities. The study of such related structures provides valuable insights into how the specific molecular design contributes to the performance of organic semiconductor devices.

Impact of Molecular Structure on Copolymer Characteristics

The molecular structure of monomers is a critical determinant of the final properties of a copolymer. The introduction of the 4-(tert-butyl)phenyl group, as seen in this compound, can impart desirable characteristics to polymers intended for electronic applications. In related copolymers, the symmetric and bulky nature of the tert-butylphenyl groups has been shown to influence the polymer's molecular structure, promoting a more planar conformation and extended π-conjugation. This, in turn, can lead to an ordered molecular packing in the solid state, which is crucial for efficient charge transport in semiconductor applications.

Strategies for Designing Advanced Semiconductor Polymers

The design of novel semiconductor polymers for OFET applications often involves a strategic selection of monomer units to fine-tune the electronic and physical properties of the resulting material. The use of building blocks containing bulky, solubilizing groups like tert-butylphenyl is a common strategy to enhance the processability of the polymers without compromising their electronic performance. The insights gained from copolymers featuring the bis(4-(tert-butyl)phenyl)ethane moiety suggest that a synthetic approach utilizing derivatives of this compound could be a viable strategy for developing new semiconductor polymers with tailored properties for high-performance flexible electronic devices.

Contributions to Organic Synthesis and Complex Molecule Construction

Beyond materials science, this compound serves as a key starting material in the multi-step synthesis of more complex and sophisticated molecules, including those relevant to the construction of nanographenes.

Building Block for the Synthesis of Sophisticated Molecular Architectures

The chemical reactivity of the ketone functional group and the flanking phenyl rings in this compound make it a versatile building block in organic synthesis. It can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions, allowing for its incorporation into larger and more complex molecular frameworks. This adaptability makes it a valuable precursor for creating intricate molecules with specific functionalities and three-dimensional structures.

Role as a Diene or Dienophile in Mechanochemical Diels-Alder Reactions for Nanographene Synthesis

A significant application of this compound is its role as a precursor in the synthesis of larger polycyclic aromatic hydrocarbons, which are fragments of graphene known as nanographenes. Specifically, it is a starting material for the synthesis of 2,3,4,5-tetrakis(4-(tert-butyl)phenyl)cyclopenta-2,4-dien-1-one.

This transformation is a key step in a bottom-up approach to nanographene synthesis. The resulting cyclopentadienone derivative, with its multiple tert-butylphenyl substituents, is then utilized as a diene in mechanochemical Diels-Alder reactions. olemiss.edu The Diels-Alder reaction is a powerful tool for forming six-membered rings, and its application in a mechanochemical (ball-milling) setup offers a more environmentally friendly alternative to traditional solvent-based methods that often require high temperatures and toxic solvents. olemiss.edu The use of this specific diene in subsequent Diels-Alder cycloadditions with various dienophiles is a critical step in the construction of larger, well-defined nanographene structures. olemiss.edunih.gov

Precursor for the Synthesis of Functionalized Derivatives and Chiral Scaffolds

The molecular architecture of this compound, characterized by a central propanone unit flanked by two para-substituted tert-butylphenyl groups, makes it an important starting material for the synthesis of more complex, functionalized molecules. The reactivity of the central ketone and the possibility of substitution on the aromatic rings allow for its derivatization into various scaffolds.

A notable example of its use as a synthetic precursor is in the preparation of heterocyclic compounds. Research has shown that a derivative, 1,3-bis(4-tert-butylphenyl)-4-nitrobutan-1-one, serves as a key intermediate for the synthesis of 2,4-bis(4-tert-butylphenyl)-4-oxobutanal. This butanal derivative can then be used to construct 2,4-bis(4-tert-butylphenyl)-1H-pyrrole, demonstrating a pathway from a simple diarylpropanone structure to complex, substituted pyrroles. nih.gov

The development of chiral scaffolds is a cornerstone of modern asymmetric synthesis and drug discovery. The bulky tert-butylphenyl motif present in the parent compound is valuable in designing chiral catalysts and building blocks where steric hindrance can direct stereoselective transformations. harvard.edu Chiral 1,3-dioxolan-4-ones, for instance, can be used as chiral acyl anion equivalents to generate chiral ketones. mdpi.com The principles of asymmetric synthesis, often employing chiral catalysts or auxiliaries, allow for the conversion of prochiral ketones or related structures into enantiomerically enriched products, which are crucial for developing stereospecific therapeutic agents.

Below is a table summarizing key derivatives and the precursors used in their synthesis, illustrating the synthetic utility of the bis(4-tert-butyl)phenyl propane (B168953) framework.

| Derivative Compound | Precursor Compound | Synthetic Transformation | Reference |

| 1,3-Bis(4-tert-butylphenyl)-4-nitrobutan-1-one | This compound | Michael Reaction | nih.gov |

| 2,4-Bis(4-tert-butylphenyl)-1H-pyrrole | 2,4-Bis(4-tert-butylphenyl)-4-oxobutanal | Cyclization | nih.gov |

| Chiral α-hydroxylated/α-fluorinated aldehydes | α-branched aldehydes | Asymmetric catalysis with chiral m-terphenyl (B1677559) primary amines | harvard.edu |

| Chiral Phenyl Ketones | (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Michael addition followed by thermal fragmentation | mdpi.com |

Interactions with Biomolecules and Molecular Targets

The biological activity of any compound is fundamentally governed by its interactions with biomolecules. For this compound and its analogs, these interactions are driven by a combination of non-covalent forces and the specific three-dimensional arrangement of its structural components.

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, π–π Stacking)

Non-covalent interactions are critical for the stabilization of ligand-receptor complexes. Analysis of derivatives of this compound provides insight into the types of interactions this scaffold can engage in.

In the crystal structure of 1,3-bis(4-tert-butylphenyl)-4-nitrobutan-1-one, intermolecular C—H···O hydrogen bonds are observed, which link molecules into dimers. nih.govnih.gov This demonstrates the capacity of the oxygen atoms (both ketone and nitro groups in the derivative) to act as hydrogen bond acceptors. The parent compound's ketone oxygen can similarly participate in hydrogen bonding with donor groups in a biological receptor. researchgate.net

Structural Determinants of Binding Affinity and Specificity with Biological Receptors

The binding affinity and specificity of a ligand are determined by its structural and electronic complementarity to a biological target. For this compound, the key structural determinants are the two large, hydrophobic tert-butylphenyl "capping" groups and the central ketone linker. nih.gov

The large aromatic surfaces are likely responsible for a significant portion of the binding free energy through hydrophobic and aromatic interactions. nih.gov The specificity of binding is likely governed by the two bulky tert-butyl groups. These groups can fit into specific, complementary hydrophobic pockets on a receptor surface, thereby discriminating between different binding sites. The general design of many enzyme inhibitors involves such capping groups that interact with the mouth of the active site to enhance both affinity and selectivity. nih.gov

Molecular docking studies on related 1,3-diarylpropanone derivatives have shown that modifications to the aryl rings or the linker can significantly alter binding. For example, adding a tertiary amine side chain to 1,3-diphenyl-3-(phenylthio)propan-1-ones improves their cytotoxic effects on breast cancer cells, suggesting enhanced binding or altered specificity. nih.gov Similarly, docking studies of related inhibitors against targets like cyclooxygenase-2 (COX-2) and the epidermal growth factor receptor (EGFR) tyrosine kinase domain show that specific substitutions on the aryl rings are crucial for achieving potent inhibition. nih.govresearchgate.net

The table below details how structural features in related compounds influence their interaction with various biological receptors.

| Compound Class | Key Structural Feature | Biological Target | Impact on Binding/Activity | Reference |

| 1,3-Diphenyl-3-(phenylthio) propan-1-ones | Tertiary amine side chain | Breast Cancer Cells (MCF-7) | Improved cytotoxic effects, suggesting enhanced binding affinity or specificity. | nih.gov |

| 1,3,4-Oxadiazole derivatives | Nitrogen atoms of the oxadiazole ring and amide group | EGFR Tyrosine Kinase | Form specific hydrogen bonds with key residues (e.g., Met769), crucial for binding. | nih.gov |

| 3,4-Diphenyl-1H-pyrrole-2,5-dione derivatives | Sulfonamide group | Cyclooxygenase-2 (COX-2) | Provides selective inhibition through specific interactions in the active site. | researchgate.net |

Mechanistic Insights into Potential Modulatory Effects on Enzymes

While direct enzymatic studies on this compound are limited, research on structurally similar compounds provides significant mechanistic insights into how it might modulate enzyme activity. Derivatives of 1,3-diaryl propenones (chalcones) have been identified as potent inhibitors of inflammatory pathways.

Studies have shown that these compounds can suppress neutrophil activation by inhibiting key signaling enzymes. Specifically, they have been found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and the protein kinase Akt. nih.govnih.gov This modulation of signaling cascades is a common mechanism for anti-inflammatory agents. For example, certain enone derivatives effectively block the production of superoxide (B77818) anions and the release of elastase from neutrophils by attenuating the JNK and Akt signaling pathways. nih.gov

Molecular docking studies of related heterocyclic compounds have provided a structural basis for enzyme inhibition. A 1,3,4-oxadiazole-based inhibitor, when docked into the EGFR tyrosine kinase domain, showed three critical hydrogen bonding interactions with the amino acid residues Gln767, Met769, and Thr766 in the active site. nih.gov The absence of these interacting groups in other analogs resulted in a loss of activity, highlighting the specificity of the mechanism. nih.gov This suggests that the diarylpropanone scaffold can be oriented within an enzyme's active site to present its functional groups (like the ketone oxygen) for precise, inhibitory interactions with key residues.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity can be constructed.

Proton (¹H) NMR analysis reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons adjacent to the ketone, and the protons of the tert-butyl groups.

Carbon-13 (¹³C) NMR provides complementary information, identifying all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ketone group, the aromatic carbons, and the carbons of the tert-butyl and methylene groups. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the molecular structure, making NMR a powerful tool for unambiguous structural confirmation.

Interactive Data Table: NMR Spectral Data for this compound in CDCl₃

| Spectrum | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | 7.29 (d, J = 8.4 Hz, 4H) | Aromatic protons (ortho to CH₂) |

| 7.08 (d, J = 8.4 Hz, 4H) | Aromatic protons (ortho to tert-butyl) | |

| 3.65 (s, 4H) | Methylene protons (-CH₂-) | |

| 1.31 (s, 18H) | tert-Butyl protons (-C(CH₃)₃) | |

| ¹³C NMR | 207.0 | Carbonyl carbon (C=O) |

| 149.5 | Aromatic carbon (C-tert-butyl) | |

| 131.5 | Aromatic carbon (ipso to CH₂) | |

| 129.2 | Aromatic carbon (CH) | |

| 125.5 | Aromatic carbon (CH) | |

| 51.5 | Methylene carbon (-CH₂-) | |

| 34.4 | Quaternary tert-butyl carbon (-C (CH₃)₃) | |

| 31.4 | Methyl carbons of tert-butyl (-C(CH₃ )₃) |

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, providing a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent feature in the IR spectrum is a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the ketone, typically appearing around 1712 cm⁻¹. Other significant bands include those for C-H stretching of the aromatic rings and alkyl groups (around 2962 cm⁻¹) and various C-C stretching and bending vibrations within the aromatic rings (1500-1600 cm⁻¹).

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, offers complementary data. While specific Raman data for this compound is not widely published, analysis would be expected to clearly show the symmetric vibrations of the benzene (B151609) rings and the C-C skeletal framework, which are often strong in Raman spectra.

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2962 | C-H Stretch | Stretching of C-H bonds in the tert-butyl and aromatic groups. |

| 1712 | C=O Stretch | Strong absorption characteristic of the ketone carbonyl group. |

| 1512 | C=C Stretch | Aromatic ring stretching vibrations. |

| 1365 | C-H Bend | Bending vibrations of the methyl groups in the tert-butyl substituents. |

| 825 | C-H Bend | Out-of-plane bending for the para-substituted benzene rings. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₂₃H₃₀O), the expected monoisotopic mass is precisely confirmed by techniques like electrospray ionization (ESI). HRMS analysis found a protonated molecule [M+H]⁺ at m/z 323.2366, which closely matches the calculated value of 323.2369 for the formula C₂₃H₃₁O⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) couple a separation technique with mass analysis. In these methods, the compound is ionized after chromatographic separation, and the resulting mass spectrum is recorded. The fragmentation pattern is a reproducible fingerprint that helps in structural confirmation. For this compound, common fragmentation pathways would include cleavage at the bonds adjacent to the carbonyl group (α-cleavage) and the loss of a tert-butyl group, providing further evidence for the proposed structure.

Interactive Data Table: High-Resolution Mass Spectrometry Data

| Technique | Ion | Calculated m/z | Found m/z | Formula |

| HRMS (ESI) | [M+H]⁺ | 323.2369 | 323.2366 | C₂₃H₃₁O⁺ |

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for assessing the purity of this compound by separating it from starting materials, byproducts, and other impurities.

HPLC and UPLC are the most common chromatographic techniques for the purity analysis of non-volatile organic compounds. mdpi.comnih.gov These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Given the non-polar nature of this compound, a reversed-phase method is typically employed. A standard method would utilize a C18 stationary phase, which consists of silica (B1680970) particles functionalized with 18-carbon alkyl chains. The mobile phase is usually a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (like formic acid) to improve peak shape. nih.gov The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic rings absorb strongly. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

UPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and reduced solvent consumption. mdpi.comnih.gov

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. While this compound has limited volatility due to its molecular weight (~322 g/mol ), GC is highly effective for identifying any volatile or semi-volatile impurities that may be present from its synthesis.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (like helium) onto a long, thin column. The column is housed in an oven that is heated using a programmed temperature ramp. For a semi-volatile compound like this, a non-polar or mid-polar column (e.g., a DB-5 type) would be suitable. When coupled with a mass spectrometer (GC-MS), GC provides a powerful tool for the definitive identification of trace volatile impurities.

Solid-State Characterization Methods

The characterization of the solid form of a compound is crucial for understanding its physical properties and stability.

This analysis would yield the absolute structure of the molecule and define its crystal system (e.g., monoclinic, orthorhombic, etc.), space group, and the dimensions of the unit cell. nexconn.com While the technique is definitive, obtaining single crystals suitable for diffraction can be challenging. Currently, specific crystallographic data for this compound (CAS 64321-35-3) is not publicly available in the literature. However, if a crystal structure were determined, the data would be presented as shown in the table below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Value |

| Chemical Formula | Molecular formula of the compound. | C₂₃H₃₀O |

| Formula Weight | Molecular weight of the compound. | 322.48 g/mol |

| Crystal System | The crystal family (e.g., Triclinic, Monoclinic). | Data not available |

| Space Group | The symmetry group of the crystal. | Data not available |

| a, b, c (Å) | Unit cell dimensions. | Data not available |

| α, β, γ (°) | Unit cell angles. | Data not available |

| V (ų) | Volume of the unit cell. | Data not available |

| Z | Number of molecules per unit cell. | Data not available |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of a material. wikipedia.org It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.com DSC is highly valuable for determining the melting point, purity, and phase transitions of solid compounds like this compound. scielo.br

In a typical DSC experiment, a small amount of the sample is sealed in a pan and heated at a constant rate. The resulting thermogram plots heat flow against temperature. An endothermic peak on the thermogram indicates a melting transition. The onset temperature of this peak is typically reported as the melting point of the substance. The area under the melting peak is proportional to the heat of fusion (ΔH_fus), which is the energy required to melt the sample. rsc.org A sharp melting peak is often indicative of a pure crystalline compound, while a broad peak suggests the presence of impurities or an amorphous solid. scielo.br

While specific experimental DSC data for this compound is not found in the reviewed literature, the table below illustrates the type of data that would be obtained from such an analysis.

Table 3: Thermal Properties of this compound Determined by DSC

| Thermal Property | Description | Value |

| Melting Point (T_m) | Temperature at which the solid-to-liquid phase transition occurs. | Data not available |

| Heat of Fusion (ΔH_fus) | Enthalpy change associated with melting. | Data not available |

| Glass Transition (T_g) | Reversible transition in amorphous materials from a hard state to a rubbery state. | Data not available |

Conclusion and Future Research Directions

Synthesis of Current Research Achievements and Perspectives

A thorough review of existing scientific literature reveals a significant lack of dedicated research focused specifically on 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one. Its primary documented presence is within chemical supplier catalogs, where it is listed as a research chemical. One notable, albeit isolated, mention of a potential application appears in a patent describing its use as a sunscreen agent, suggesting its chromophoric properties and potential for UV absorption are recognized.

However, beyond this, there is a dearth of published studies on its synthesis optimization, detailed reactivity profile, or specific utility in materials science or as a synthetic building block. The scientific community has yet to fully characterize this molecule, leaving a wide-open field for foundational research. The current perspective is that of a commercially available, yet scientifically underexplored, chemical entity.

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

The structure of this compound, with its sterically demanding tert-butyl groups, suggests a unique reactivity profile that warrants investigation. The bulky substituents likely impose significant steric hindrance around the carbonyl group and the alpha-carbons, which could lead to selective and unusual chemical transformations.

Unexplored areas of reactivity include:

Enolate Chemistry: The formation and subsequent reactions of the enolate of this ketone could exhibit unique selectivity due to the steric bulk. Studies on its alkylation, aldol (B89426) condensation, and other enolate-driven reactions could reveal novel synthetic pathways.

Reduction and Oxidation Reactions: A systematic investigation into the reduction of the ketone to the corresponding alcohol and the oxidation of the alpha-methylene groups would provide valuable data on its chemical stability and reactivity. The steric hindrance might necessitate the use of specialized or more reactive reagents.

Photochemistry: Given its mention as a potential sunscreen agent, a detailed photophysical and photochemical study is warranted. Understanding its behavior upon exposure to UV radiation, including its photostability and the nature of any photoproducts, is crucial. This could open doors to its application in photodynamic therapy or as a photoinitiator.

From a synthetic standpoint, developing more efficient and scalable routes to this compound is a primary opportunity. While aldol condensation of 4-tert-butylbenzaldehyde (B1265539) with acetone (B3395972) is a plausible route, optimizing reaction conditions and exploring alternative synthetic strategies could enhance its accessibility for further research.

Emerging Horizons in Advanced Materials Science Applications

The incorporation of bulky tert-butylphenyl groups into a molecular structure is a common strategy in materials science to influence properties such as solubility, thermal stability, and morphology in the solid state. This suggests that this compound could serve as a valuable building block for advanced materials.

Potential applications in materials science that remain to be explored include:

Polymer Chemistry: The ketone could be functionalized and incorporated into polymer backbones to create materials with high thermal stability and specific optical properties. The bulky side groups could disrupt polymer chain packing, leading to amorphous materials with enhanced solubility and processability.

Organic Electronics: Derivatives of this ketone could be investigated for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The tert-butylphenyl groups can enhance the solubility and prevent aggregation, which are desirable properties for solution-processed devices.

Supramolecular Chemistry: The shape and electronic properties of the molecule could make it a suitable component for the construction of novel supramolecular architectures, such as host-guest complexes or self-assembled monolayers.

Prospects for Continued Theoretical and Computational Investigations

In the absence of extensive experimental data, theoretical and computational chemistry offers a powerful tool to predict the properties and reactivity of this compound.

Future computational studies could focus on:

Conformational Analysis: Determining the preferred conformations of the molecule and the rotational barriers of the phenyl groups will provide fundamental insights into its shape and steric profile.

Electronic Structure Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting its reactivity and photophysical behavior.

Reaction Mechanism Modeling: Computational modeling can be used to explore the transition states and reaction pathways of potential reactions, guiding future experimental work and helping to rationalize observed reactivity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using tert-butylbenzene and propanedioyl dichloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling stoichiometry (1:2 ratio of acyl chloride to tert-butylbenzene) and reaction temperature (0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>99% by GC) . Alternative bromination methods, such as using N-bromosuccinimide (NBS) with benzoyl peroxide, may apply to derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tert-butyl substituents (δ ~1.3 ppm for C(CH₃)₃) and ketone functionality (δ ~210 ppm in ¹³C NMR). Gas chromatography (GC) with flame ionization detection verifies purity (>99%). Mass spectrometry (EI-MS) confirms the molecular ion peak (m/z = 368.07 for C₂₃H₂₈O) and fragmentation patterns .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C but degrades upon prolonged exposure to light or moisture. Storage in amber glass vials with desiccants (e.g., silica gel) is recommended. Thermal stability tests (TGA/DSC) show decomposition above 200°C, necessitating avoidance of high-temperature conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Discrepancies may arise from residual solvents, diastereomeric impurities, or conformational isomerism. Use deuterated solvents (e.g., CDCl₃) for NMR to eliminate solvent peaks. Variable-temperature NMR (VT-NMR) can distinguish dynamic conformational changes. Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) clarifies structural ambiguities .

Q. What strategies are effective for incorporating this compound into asymmetric catalysis or chiral ligand systems?

- Methodological Answer : The tert-butyl groups enhance steric bulk, making the compound a candidate for chiral ligand design. For example, derivatives like (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) have been used in asymmetric catalysis (97% ee). Coordination studies with transition metals (e.g., Pd, Rh) under inert conditions (glovebox) can optimize enantioselectivity .

Q. How can computational methods aid in predicting the compound’s reactivity or interactions in supramolecular systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) and non-covalent interactions (e.g., π-stacking with aromatic systems). Molecular docking simulations predict binding affinities in host-guest systems, validated experimentally via UV-Vis titration or isothermal titration calorimetry (ITC) .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Scale-up introduces challenges in heat dissipation and mixing efficiency. Use flow chemistry for controlled Friedel-Crafts acylation, ensuring consistent catalyst activation. Continuous extraction systems (e.g., liquid-liquid separators) improve yield. Process Analytical Technology (PAT) tools (e.g., inline IR spectroscopy) monitor reaction progression in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.